4-(2-Naphthylsulfonyl)piperidine

説明

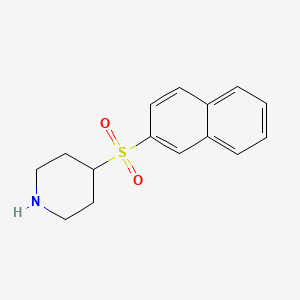

4-(2-Naphthylsulfonyl)piperidine is a piperidine derivative featuring a sulfonyl group substituted with a 2-naphthyl moiety at the 4-position of the piperidine ring. This structural motif is significant in medicinal chemistry due to the piperidine scaffold’s prevalence in bioactive molecules and the sulfonyl group’s role in enhancing binding affinity and metabolic stability.

特性

分子式 |

C15H17NO2S |

|---|---|

分子量 |

275.4 g/mol |

IUPAC名 |

4-naphthalen-2-ylsulfonylpiperidine |

InChI |

InChI=1S/C15H17NO2S/c17-19(18,14-7-9-16-10-8-14)15-6-5-12-3-1-2-4-13(12)11-15/h1-6,11,14,16H,7-10H2 |

InChIキー |

VHKVWXNTBIDEEF-UHFFFAOYSA-N |

正規SMILES |

C1CNCCC1S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

製品の起源 |

United States |

科学的研究の応用

Chemical Structure and Synthesis

4-(2-Naphthylsulfonyl)piperidine consists of a piperidine ring substituted with a naphthylsulfonyl group. Its molecular formula is CHNOS, with a molecular weight of approximately 360.5 g/mol. The synthesis typically involves several key steps, including the use of hydrogen peroxide for oxidation and various alkylating agents for substitution, optimized under specific reaction conditions to enhance yield and purity.

Biological Activities

1. Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. It has been investigated for its potential as a new antimicrobial agent, showing effectiveness against various bacterial strains.

2. Enzyme Inhibition

The compound has demonstrated the ability to inhibit specific enzymes, which can affect metabolic pathways crucial for cellular function. For instance, compounds similar to this compound have been evaluated for their inhibitory effects on acetylcholinesterase and urease, suggesting potential applications in treating conditions related to enzyme dysfunction .

3. Cancer Therapeutics

The compound's structural features allow it to interact with biological targets relevant to cancer treatment. Studies have shown that derivatives of sulfonamide compounds exhibit cytotoxic effects against various human cancer cell lines, indicating the potential of this compound in anticancer drug development .

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against strains like Staphylococcus aureus and Escherichia coli. The results indicated moderate to strong activity, supporting further exploration into its use as an antimicrobial agent in clinical settings.

Case Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its inhibitory effects on acetylcholinesterase. The findings revealed significant inhibition at specific concentrations, suggesting its potential role in treating neurological disorders where acetylcholine regulation is critical .

Case Study 3: Anticancer Potential

Research focusing on the anticancer properties of sulfonamide derivatives found that compounds structurally related to this compound showed promising results in inducing apoptosis in cancer cells. These findings highlight the compound's potential as a lead structure for developing new cancer therapeutics .

類似化合物との比較

4-[(4-Chlorophenyl)sulfonyl]piperidine Hydrochloride (CAS 101768-64-3)

- Structure : Differs by substitution of 2-naphthyl with 4-chlorophenyl.

- Molecular Formula: C₁₁H₁₄ClNO₂S·ClH (MW: 296.21).

- This may reduce hydrophobic interactions but improve solubility.

N-4-Piperidinyl-2-Naphthalenesulfonamide (CAS 603954-17-2)

2-Piperidinyl Phenyl Benzamides (e.g., CID890517)

- Structure : Piperidine linked to a benzamide via a phenyl group.

- Key Comparison : The para-fluorobenzamide moiety in CID890517 is critical for EP2 receptor potentiation, suggesting that electronic tuning of substituents (e.g., fluorine) can modulate activity. However, replacing piperidine with morpholine abolishes activity, underscoring the piperidine ring’s indispensability.

Receptor Binding and Potentiation

EP2 Receptor Modulation : Trisubstituted pyrimidines (e.g., CID2992168) with morpholine substituents show higher EP2 potentiation than piperidine analogues, indicating that ring size and polarity influence efficacy. For 4-(2-Naphthylsulfonyl)piperidine, the bulky naphthyl group may sterically hinder binding to certain receptors but enhance affinity for hydrophobic pockets.

GABA Transporter Inhibition : Piperidine derivatives with rigid substituents (e.g., 4-(bis(3-methylthiophen-2-yl)methylene)piperidine) exhibit reduced inhibitory activity, suggesting that steric bulk at the 4-position can detrimentally affect potency. This contrasts with this compound, where the naphthyl group’s planar structure may facilitate π–π stacking in binding sites.

Docking Studies

- Interaction with MAO Enzymes: In molecular docking, piperidine derivatives like OLP (olive phenolic) form π–π stacking with H812 and hydrogen bonds with D555 in the substrate-binding cavity.

Pharmacological Properties

- Kv1.3 Potassium Channel Blockade: UK-78,282, a diphenylmethoxymethyl-piperidine derivative, blocks Kv1.3 channels with nanomolar affinity. The 2-naphthylsulfonyl group in this compound could similarly enhance channel interaction via hydrophobic effects, though its larger size may affect selectivity.

Data Tables

Table 2: Binding Interactions of Piperidine Derivatives

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Naphthylsulfonyl)piperidine, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where piperidine reacts with 2-naphthylsulfonyl chloride under alkaline conditions (e.g., using triethylamine as a base) . Optimization can involve factorial design to assess variables like temperature, stoichiometry, and reaction time. Computational reaction path searches, as described in quantum chemical calculations, can narrow optimal conditions and reduce trial-and-error approaches .

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodological Answer : Structural confirmation requires spectroscopic techniques:

- NMR : Analyze proton environments (e.g., aromatic naphthyl protons at δ 7.4–8.6 ppm, piperidine protons at δ 1.5–3.0 ppm).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 286.1 for C₁₅H₁₇NO₂S).

- HPLC : Assess purity using gradient elution (e.g., 65:35 methanol:buffer, pH 4.6) . Reference PubChem data (InChIKey: IRDSROWCEHZHKY-UHFFFAOYSA-N) for validation .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer : Solubility can be determined via shake-flask experiments in buffered solutions (pH 1–13) with UV-Vis quantification. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 6 months) and HPLC monitoring for decomposition products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, incubation time). Standardize protocols using reference compounds and validate via dose-response curves. Computational docking (e.g., molecular dynamics simulations) can identify binding site interactions and explain discrepancies .

Q. What mechanistic insights exist for the sulfonyl group’s role in modulating reactivity or bioactivity?

- Methodological Answer : Kinetic isotope effect (KIE) studies and Hammett plots can elucidate electronic effects. For bioactivity, synthesize analogs (e.g., replacing sulfonyl with carbonyl) and compare IC₅₀ values. Density functional theory (DFT) calculations may predict charge distribution and resonance stabilization .

Q. How can factorial design optimize reaction conditions for scaling this compound synthesis?

- Methodological Answer : Use a 2³ factorial design to test variables:

- Factors : Temperature (25°C vs. 60°C), base (triethylamine vs. DBU), solvent (DCM vs. THF).

- Response : Yield and purity.

Statistical analysis (ANOVA) identifies significant factors. Virtual simulations (e.g., COSMO-RS) can pre-screen solvent effects .

Q. What strategies mitigate side reactions during sulfonylation of piperidine derivatives?

- Methodological Answer : Control exothermicity via dropwise addition of sulfonyl chloride. Use scavengers (e.g., molecular sieves) to absorb HCl byproducts. Monitor intermediates via in-situ IR spectroscopy (e.g., sulfonate ester formation at 1170 cm⁻¹) .

Q. How to develop a robust analytical method for quantifying trace impurities in this compound?

- Methodological Answer : Employ ultra-HPLC (UHPLC) with a C18 column and tandem MS detection. Validate specificity using spiked samples (e.g., 0.1% sulfonic acid byproduct). Reference EPA DSSTox data (DTXSID90662853) for impurity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。